molecular formula C29H48N10O9 B14184174 Glycyl-L-alanyl-L-asparaginyl-L-alanyl-L-histidyl-L-valyl-L-isoleucine CAS No. 918630-37-2

Glycyl-L-alanyl-L-asparaginyl-L-alanyl-L-histidyl-L-valyl-L-isoleucine

Katalognummer: B14184174
CAS-Nummer: 918630-37-2
Molekulargewicht: 680.8 g/mol
InChI-Schlüssel: ZUVRIYKBZMEPBF-ANRDBWQPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-L-alanyl-L-asparaginyl-L-alanyl-L-histidyl-L-valyl-L-isoleucine is a peptide compound composed of seven amino acids: glycine, alanine, asparagine, histidine, valine, and isoleucine. Peptides like this one play crucial roles in various biological processes, including signaling, enzyme activity regulation, and structural functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-alanyl-L-asparaginyl-L-alanyl-L-histidyl-L-valyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-alanyl-L-asparaginyl-L-alanyl-L-histidyl-L-valyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various reagents depending on the desired modification, such as carbodiimides for amide bond formation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield 2-oxo-histidine, while reduction of disulfide bonds results in free thiols.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-alanyl-L-asparaginyl-L-alanyl-L-histidyl-L-valyl-L-isoleucine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and coatings.

Wirkmechanismus

The mechanism of action of Glycyl-L-alanyl-L-asparaginyl-L-alanyl-L-histidyl-L-valyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzyme activity, alter receptor signaling, or affect protein-protein interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Glycyl-L-threonyl-L-asparaginyl-L-alanyl-L-histidyl-L-valyl-L-isoleucine
  • L-Arginine, glycyl-L-asparaginyl-L-a-aspartyl-L-valyl-L-alanyl-L-phenylalanyl-L-histidyl-L-phenylalanyl-L-asparaginyl-L-prolyl

Uniqueness

Glycyl-L-alanyl-L-asparaginyl-L-alanyl-L-histidyl-L-valyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of histidine, for example, allows for potential interactions with metal ions, while the combination of hydrophobic and hydrophilic residues influences its solubility and stability.

Eigenschaften

CAS-Nummer

918630-37-2

Molekularformel

C29H48N10O9

Molekulargewicht

680.8 g/mol

IUPAC-Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C29H48N10O9/c1-7-14(4)23(29(47)48)39-28(46)22(13(2)3)38-27(45)18(8-17-11-32-12-33-17)36-25(43)16(6)35-26(44)19(9-20(31)40)37-24(42)15(5)34-21(41)10-30/h11-16,18-19,22-23H,7-10,30H2,1-6H3,(H2,31,40)(H,32,33)(H,34,41)(H,35,44)(H,36,43)(H,37,42)(H,38,45)(H,39,46)(H,47,48)/t14-,15-,16-,18-,19-,22-,23-/m0/s1

InChI-Schlüssel

ZUVRIYKBZMEPBF-ANRDBWQPSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)CN

Kanonische SMILES

CCC(C)C(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.